1-Ethenyl-7-oxabicyclo[4.1.0]heptane
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Overview
Description
1-Ethenyl-7-oxabicyclo[4.1.0]heptane, commonly known as norbornene, is a bicyclic organic compound that has been widely studied in the field of organic chemistry. Norbornene is a versatile compound that finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In
Mechanism Of Action
The mechanism of action of norbornene depends on the specific application. In polymer chemistry, norbornene undergoes ring-opening metathesis polymerization (ROMP) to form high-performance polymers. In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Biochemical And Physiological Effects
Norbornene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the biochemical and physiological effects of norbornene depend on the specific application. In polymer chemistry, the properties of the resulting polymer depend on the specific monomer used. In drug discovery, the bioactivity of the synthesized compound depends on the specific functional groups attached to the norbornene scaffold.
Advantages And Limitations For Lab Experiments
Norbornene has several advantages for use in laboratory experiments, including its versatility, low toxicity, and ease of synthesis. However, there are also some limitations to the use of norbornene, including its sensitivity to air and moisture, which can affect its reactivity.
Future Directions
There are several future directions for the study of norbornene, including the development of new synthetic methods, the synthesis of new functional materials, and the discovery of new bioactive compounds. One area of particular interest is the development of new ROMP catalysts that can be used for the synthesis of high-performance polymers. Another area of interest is the synthesis of new dendrimers and molecular cages for use in material science. Finally, there is potential for the discovery of new bioactive compounds based on the norbornene scaffold.
Synthesis Methods
Norbornene can be synthesized through a variety of methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction is the most commonly used method for the synthesis of norbornene, in which a diene and a dienophile react to form a cycloadduct. The Birch reduction involves the reduction of aromatic compounds using sodium or lithium in liquid ammonia, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound.
Scientific Research Applications
Norbornene finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In polymer chemistry, norbornene is used as a monomer for the synthesis of high-performance polymers such as poly(norbornene) and poly(norbornene-co-styrene). In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
properties
CAS RN |
1331-32-4 |
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Product Name |
1-Ethenyl-7-oxabicyclo[4.1.0]heptane |
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-4-3-5-7(8)9-8/h2,7H,1,3-6H2 |
InChI Key |
XAYDWGMOPRHLEP-UHFFFAOYSA-N |
SMILES |
C=CC12CCCCC1O2 |
Canonical SMILES |
C=CC12CCCCC1O2 |
Origin of Product |
United States |
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